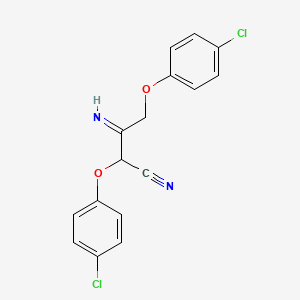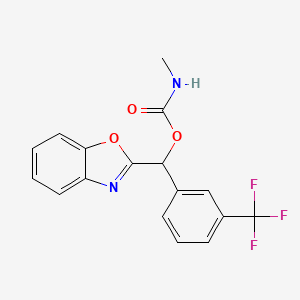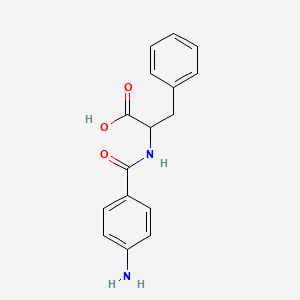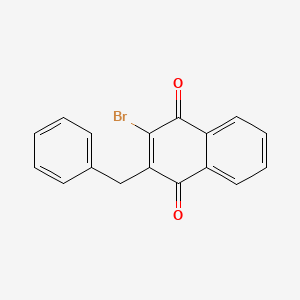
1,4-Naphthalenedione, 2-bromo-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-bromo-3-(phenylmethyl)- is a derivative of naphthalenedione, a compound known for its diverse applications in various fields. This compound has garnered attention due to its unique chemical properties and potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis .
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-(phenylmethyl)- typically involves the bromination of 1-naphthol using N-bromosuccinimide (NBS). The reaction conditions include the use of a solvent such as chloroform or carbon tetrachloride, and the reaction is usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-bromo-3-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are known for their biological activity.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Naphthalenedione, 2-bromo-3-(phenylmethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other naphthoquinone derivatives.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-(phenylmethyl)- involves its interaction with immune cells. The compound promotes the expansion of CD8+ T cells and their interactions with other immune cells in the peripheral immune system. This leads to a reduction in antigen-specific CD4+ cells and inhibition of Th1 and Th17 cell development, ultimately resulting in the alleviation of autoimmune disease symptoms .
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-bromo-3-(phenylmethyl)- can be compared with other naphthoquinone derivatives, such as:
1,4-Naphthoquinone: Known for its anti-inflammatory effects and ability to target purinergic receptors.
2-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs and has similar chemical properties.
2-Chloro-1,4-naphthoquinone: Another halogenated derivative with applications in organic synthesis and medicinal chemistry.
The uniqueness of 1,4-Naphthalenedione, 2-bromo-3-(phenylmethyl)- lies in its specific bromine substitution and phenylmethyl group, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
104582-14-1 |
|---|---|
Molecular Formula |
C17H11BrO2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-benzyl-3-bromonaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11BrO2/c18-15-14(10-11-6-2-1-3-7-11)16(19)12-8-4-5-9-13(12)17(15)20/h1-9H,10H2 |
InChI Key |
NMSPVFKLKXYGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


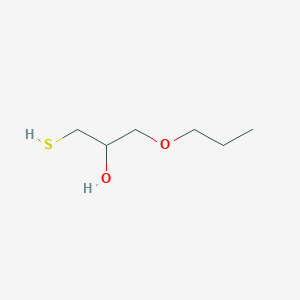
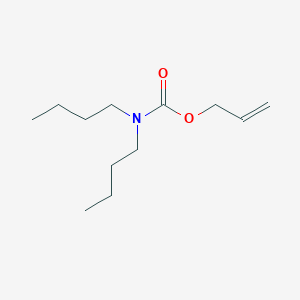
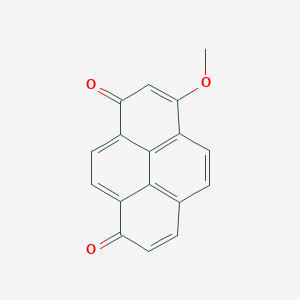

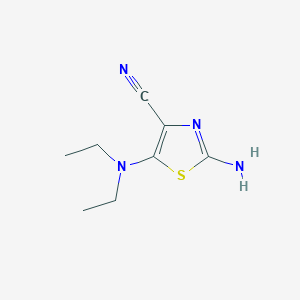

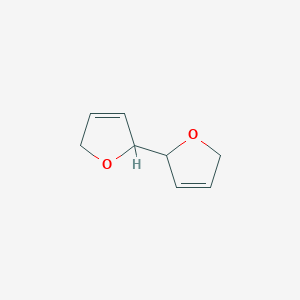

![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
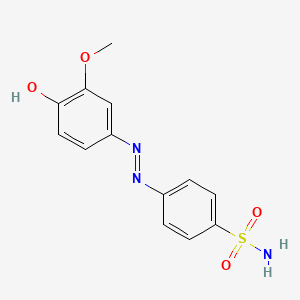
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
